"Potassium 2-chlorophenyltrifluoroborate" physical properties
"Potassium 2-chlorophenyltrifluoroborate" physical properties
An In-Depth Technical Guide to the Physical Properties and Applications of Potassium 2-Chlorophenyltrifluoroborate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Potassium 2-chlorophenyltrifluoroborate, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, its critical role in Suzuki-Miyaura cross-coupling reactions, and the causal relationships between its physical characteristics and its synthetic utility.
Introduction: The Rise of Organotrifluoroborates
For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions. However, their inherent limitations—such as potential instability, difficult purification, and propensity for protodeboronation—can complicate synthetic routes and reduce yields. To address these challenges, potassium organotrifluoroborates have emerged as superior alternatives. These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a characteristic that greatly simplifies their handling, storage, and stoichiometric use in reactions.[1]
Potassium 2-chlorophenyltrifluoroborate is a prominent member of this class, valued for its utility in introducing the 2-chlorophenyl moiety, a common structural motif in pharmaceuticals and advanced materials. Its stability masks the reactivity of the carbon-boron bond, which can then be effectively "unveiled" under the specific conditions of the cross-coupling reaction, ensuring efficient and controlled bond formation.[2]
Core Physical and Chemical Properties
The physical properties of a reagent are not merely data points; they dictate its storage, handling, solubility, and ultimately, its reactivity in a given synthetic system. The properties of Potassium 2-chlorophenyltrifluoroborate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 870195-98-5 | [3] |
| Molecular Formula | C₆H₄BClF₃K | [3] |
| Molecular Weight | 218.45 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | >300 °C | [3] |
| Solubility | Low solubility in common organic solvents like acetone and acetonitrile; data for aqueous solubility is not readily available. | [4][5] |
| Stability | Air and moisture stable; can be stored indefinitely at ambient temperature without special precautions. | [6][7] |
The high melting point and general stability are characteristic of its salt-like nature. While its low solubility in many organic solvents can seem like a limitation, it is readily overcome by using biphasic solvent systems, such as toluene/water or isopropanol/water, which are common in modern Suzuki-Miyaura protocols.[1][8][9]
Synthesis of Potassium 2-Chlorophenyltrifluoroborate
The preparative method for potassium aryltrifluoroborates is notably straightforward and efficient, contributing to their widespread adoption. The synthesis is typically achieved by treating the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[4][6][7]
Conceptual Workflow for Synthesis:
Caption: General synthesis pathway for Potassium Aryltrifluoroborates.
This one-pot conversion is highly efficient and yields the product as a stable, crystalline solid that can often be isolated by simple filtration and washing, avoiding the need for complex purification techniques like chromatography.[7][10]
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of Potassium 2-chlorophenyltrifluoroborate is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Its stability and predictable reactivity make it an ideal choice for late-stage functionalization in complex molecule synthesis.
Expertise in Action: Causality Behind Protocol Choices
A robust cross-coupling protocol is a self-validating system where each component is chosen for a specific, synergistic reason. Below is a detailed, field-proven protocol for the coupling of Potassium 2-chlorophenyltrifluoroborate with an aryl chloride, a notoriously challenging class of electrophile.
Experimental Protocol: Coupling with an Aryl Chloride
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Vessel Preparation: A 25 mL Schlenk tube is equipped with a magnetic stir bar. The choice of a Schlenk tube is critical as it allows for the creation of an inert atmosphere, which is essential to prevent the oxidation and deactivation of the palladium catalyst.
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Reagent Loading: The tube is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), Potassium 2-chlorophenyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).[1]
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Insight: A slight excess (1.05 equiv.) of the trifluoroborate salt is used to ensure complete consumption of the limiting electrophile. The base (K₂CO₃) is crucial; it facilitates the transmetalation step by promoting the formation of a more reactive boronate species from the trifluoroborate salt.
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-
Inerting the System: The tube is sealed, evacuated, and backfilled with argon. This cycle is repeated three times to thoroughly remove oxygen.
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Solvent Addition: Toluene (5 mL) and deionized water (0.5 mL) are added via syringe.[1]
-
Insight: The biphasic toluene/water system is highly effective. Toluene solubilizes the organic electrophile and the catalyst complex, while water dissolves the inorganic base and the trifluoroborate salt, bringing all components into reactive proximity at the phase interface.
-
-
Catalyst Preparation & Addition: In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and the phosphine ligand, 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %), are combined. This catalyst mixture is then added to the Schlenk tube under a positive pressure of argon.[1][2]
-
Insight: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. RuPhos is a sterically bulky, electron-rich phosphine ligand. This combination is highly effective for coupling challenging substrates like aryl chlorides because the ligand promotes the difficult oxidative addition step and stabilizes the active catalytic species.
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Reaction Execution: The Schlenk tube is sealed, and the mixture is heated to 80 °C in a preheated oil bath with vigorous stirring.[1]
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Monitoring and Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium 2-chlorophenyltrifluoroborateCAS #: 870195-98-5 [eforu-chemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 9. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
